molecular formula C15H17ClO B8518011 3-[(4-Chlorophenyl)methyl]-6,6-dimethylcyclohex-2-en-1-one CAS No. 141281-89-2

3-[(4-Chlorophenyl)methyl]-6,6-dimethylcyclohex-2-en-1-one

Cat. No. B8518011
Key on ui cas rn: 141281-89-2
M. Wt: 248.75 g/mol
InChI Key: LBVGTOOWNMVMLA-UHFFFAOYSA-N
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Patent
US05200535

Procedure details

A solution of the 1-(4-chlorobenzyl)-4,4-dimethylcyclohex-2-en-1-ol (368 g, 1.47 mol) obtained in (a) in 40/60 petroleum (40 ml) was added in a steady stream to a solution of sodium dichromate (217 g, 0.74 mol) in dilute sulphuric acid (250 g, 2.6 mol 98% sulphuric acid in 1.5 liters of water). The reaction mixture was then held at a temperature between 10° and 30° C. and stirred for 40 minutes. Water (500 ml) and diethyl ether (700 ml) were added and the aqueous layer extracted twice with diethyl ether (2×700 ml). The organic phases were then combined and backwashed with saturated sodium bicarbonate solution (1×500 ml) and water (1×500 ml). The solvent was then flashed off to give 349 g crude 1-(4-chlorobenzyl)-4,4-dimethylcyclohex -1-en-3-one as a beige coloured granular solid. Trituration in petrol gave a pure sample of the desired product, m.pt. 87°-90° C.
Name
1-(4-chlorobenzyl)-4,4-dimethylcyclohex-2-en-1-ol
Quantity
368 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][C:7]2(O)[CH2:12][CH2:11][C:10]([CH3:14])([CH3:13])[CH:9]=[CH:8]2)=[CH:4][CH:3]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:19].[Na+].[Na+].S(=O)(=O)(O)O.O>C(OCC)C>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][C:7]2[CH2:12][CH2:11][C:10]([CH3:14])([CH3:13])[C:9](=[O:19])[CH:8]=2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
1-(4-chlorobenzyl)-4,4-dimethylcyclohex-2-en-1-ol
Quantity
368 g
Type
reactant
Smiles
ClC1=CC=C(CC2(C=CC(CC2)(C)C)O)C=C1
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2(C=CC(CC2)(C)C)O)C=C1
Name
petroleum
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
217 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
1.5 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then held at a temperature between 10° and 30° C.
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with diethyl ether (2×700 ml)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC=C(CC2=CC(C(CC2)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 349 g
YIELD: CALCULATEDPERCENTYIELD 189.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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